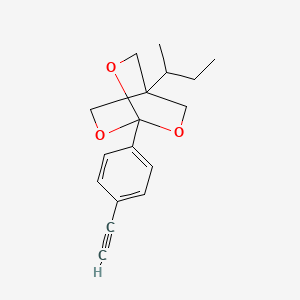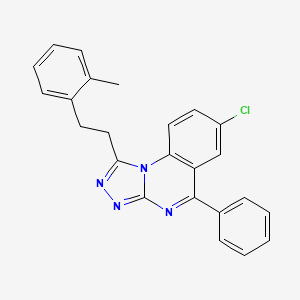
Phosphinic acid, dipropyl-, m-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, dipropyl-, m-nitrophenyl ester is an organophosphorus compound characterized by the presence of a phosphinic acid moiety esterified with dipropyl and m-nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, dipropyl-, m-nitrophenyl ester typically involves the esterification of phosphinic acid with dipropyl and m-nitrophenyl groups. One common method involves the reaction of dipropylphosphinic acid with m-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, dipropyl-, m-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphinic acid and m-nitrophenol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the m-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., dichloromethane).
Major Products Formed
Hydrolysis: Phosphinic acid and m-nitrophenol.
Reduction: Phosphinic acid, dipropyl-, m-aminophenyl ester.
Substitution: Phosphinic acid, dipropyl-, substituted phenyl ester.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, dipropyl-, m-nitrophenyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphinic acid, dipropyl-, m-nitrophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme . This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinic acid, dipropyl-, p-nitrophenyl ester
- Phosphinic acid, dipropyl-, o-nitrophenyl ester
- Phosphonic acid, dipropyl-, m-nitrophenyl ester
Uniqueness
Phosphinic acid, dipropyl-, m-nitrophenyl ester is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its ortho- and para-nitrophenyl counterparts, the meta-nitrophenyl ester may exhibit different steric and electronic properties, leading to distinct chemical and biological behaviors .
Eigenschaften
CAS-Nummer |
88618-45-5 |
|---|---|
Molekularformel |
C12H18NO4P |
Molekulargewicht |
271.25 g/mol |
IUPAC-Name |
1-dipropylphosphoryloxy-3-nitrobenzene |
InChI |
InChI=1S/C12H18NO4P/c1-3-8-18(16,9-4-2)17-12-7-5-6-11(10-12)13(14)15/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
RDKSLHWQSTUUHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(=O)(CCC)OC1=CC=CC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)









